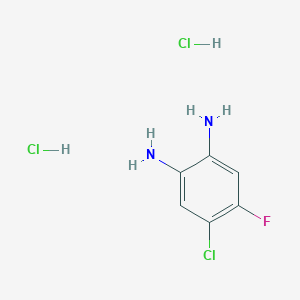

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in the field of organic chemistry due to their applications as intermediates in pharmaceuticals and other industries. The paper titled "Synthesis of 2,4-dichloro fluorobenzene" discusses the synthesis of a related compound, 2,4-dichlorofluorobenzene, which is used in the production of ciprofloxacin. The process involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine ions. Although the paper does not directly address the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride, similar diazotization and substitution reactions could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for their reactivity and properties. The paper on the chlorination of 4-methylbenzene-1,2-diamine reports X-ray crystal structure determinations for several chlorinated compounds. While 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is not specifically mentioned, the structural analysis of related chlorinated compounds can provide valuable information on the potential molecular geometry and electronic distribution of the compound.

Chemical Reactions Analysis

The reactivity of chlorinated and fluorinated benzene derivatives is influenced by the presence of halogen atoms, which can activate the benzene ring towards further substitution reactions. The first paper describes the transformation products of chlorinated 4-methylbenzene-1,2-diamine, indicating that chlorination can lead to a variety of products depending on the reaction conditions. This suggests that the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride might also involve multiple steps and could yield different products based on the specific conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives like 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride are typically characterized by their melting points, boiling points, solubility, and stability. Although the papers provided do not directly discuss these properties for the compound , they do highlight the importance of purity and yield in the synthesis of related compounds . These factors are critical for the practical application and industrial production of such chemicals.

Aplicaciones Científicas De Investigación

Fluorinated Compound Synthesis

- A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, is described. This synthesis avoids the high costs and toxic risks associated with palladium and phenylboronic acid, suggesting the efficiency of alternative pathways in synthesizing fluorinated compounds for pharmaceutical applications (Qiu et al., 2009).

Fluorinated Compounds in Cancer Treatment

- The article reviews the clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1), highlighting the importance of biomodulation to improve the effectiveness and reduce the toxicity of fluoropyrimidines in cancer treatment (Malet-Martino & Martino, 2002).

Fluorinated Compounds in Sensing Applications

- Nanostructured luminescent micelles incorporating fluorinated tags are investigated for their potential in sensing applications, including the detection of nitroaromatic and nitramine explosives. This research emphasizes the versatility of fluorinated compounds in creating sensitive and specific sensors for security and environmental monitoring (Paria et al., 2022).

Environmental Impact and Degradation

- The occurrence and toxicity of antimicrobial triclosan and its degradation by-products in the environment are reviewed, illustrating the environmental persistence and potential hazards of fluorinated compounds. This study underlines the need for understanding the environmental fate of such chemicals to mitigate their adverse effects (Bedoux et al., 2012).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

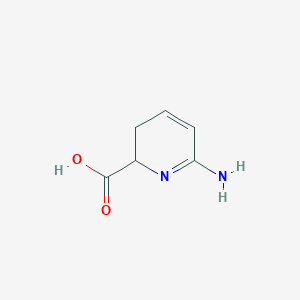

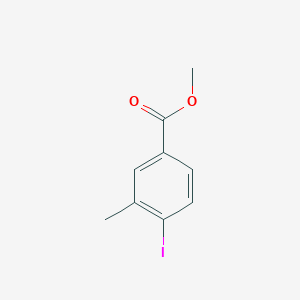

IUPAC Name |

4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOCMQJLTMEFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)